Home > Products > Screening Compounds P33031 > N-((2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl)pyridin-2-amine
N-((2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl)pyridin-2-amine - 301313-07-5

N-((2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl)pyridin-2-amine

Catalog Number: EVT-3106514
CAS Number: 301313-07-5
Molecular Formula: C19H17N3S
Molecular Weight: 319.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1-(2-((5-(4-Substitutedphenyl) Furan/Thiophen-2-Yl) Methylene) Hydrazineyl)-3-(4-Hydroxyphenyl)-1-Oxopropan-2-Yl)-4-(1H-Indol-3-Yl) Butanamide

Compound Description: This series of compounds features a butanamide chain with a 1H-indol-3-yl substituent, similar to the indole moiety present in the target compound. The presence of a furan/thiophene ring system further connects it to the target compound which contains a thiophene ring. These compounds were synthesized and screened for their anti-inflammatory activity. []

Compound Description: This series, containing a 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine core, shares the 2-methyl-1H-indol-3-yl moiety with the target compound. These derivatives were investigated for their antimicrobial and antioxidant properties. []

3′-[(1H-Indol-3-yl)carbonyl]-1′-methyl-2-oxo-4′-(thiophen-2-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile

Compound Description: This compound features both a thiophene and indole ring system, linking it structurally to the target compound. Crystallographic analysis revealed details about its conformation and intermolecular interactions. []

(E)-N-(2-(1H-Indol-3-Ylamino) Vinyl)-3-(1-methyl-1H-indol-3-yl)-3-Phenylpropanamide Derivatives

Compound Description: These derivatives feature two indole moieties within their structure, with one being a 1-methyl-1H-indol-3-yl group. This connects them structurally to the target compound, which also contains a substituted indole. The synthesized compounds were evaluated for their antimicrobial activity and assessed for their ADMET properties. []

N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide Derivatives

Compound Description: This series features a N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide core. The inclusion of a 1-methyl-1H-indol-3-yl substituent relates them to the target compound. These derivatives were explored for their antiproliferative activity and ability to inhibit tubulin polymerization. []

(Z)-3-(1-Methyl-1H-indol-3-yl)-2-(thiophen-3-yl)acrylonitrile

Compound Description: This compound contains both a thiophene ring and a 1-methylindole moiety, directly linking it structurally to the target compound. It was synthesized via a base-catalyzed condensation reaction. []

N-[(5-(benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine and Donepezil Hybrids

Compound Description: These hybrid molecules combine structural features from both donepezil and N-[(5-benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine. The latter compound, with its 1-methyl-1H-indol-2-yl group, connects to the target compound through their shared indole moiety. These hybrids were designed as potential multi-target agents for Alzheimer's disease. []

2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanones and 2-bromo-1-(1-methyl-1H-indol-3-yl)-2-methyl-1-propanones

Compound Description: These compounds, featuring a bromine substituent and a methyl group adjacent to an indole ring, are structurally similar to the target compound. These compounds can be further reacted with amines to produce various indole derivatives. []

2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethylacetamide

Compound Description: This compound shares the core structure of a 2-methyl-1H-indol-3-yl group with the target compound. The study focused on improving its metabolic stability as a selective cyclooxygenase-2 (COX-2) inhibitor. []

2,5-dione-3-(1-methyl-1H-indol-3-yl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-1H-indol-3-yl]-1H-pyrrole monohydrochloride salt

Compound Description: This compound features a 1-methyl-1H-indol-3-yl group, connecting it structurally to the target compound. It is studied for its potential in inhibiting tumor growth and its use in cancer treatment. []

(2S)-1-(1H-Indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan-2-amine (A443654)

Compound Description: This compound, while not directly containing a 2-methylindole moiety, is an indole derivative investigated for its potential as an AKT inhibitor, particularly for T-cell acute lymphoblastic leukemia. []

5-(5-chloro-2-hydroxybenzoyl)-2-(2-methyl-1H-indol-3-yl)nicotinonitrile

Compound Description: This compound features the 2-methyl-1H-indol-3-yl group also present in the target compound. Crystallographic analysis provided details about its structure and the intermolecular interactions within its crystal lattice. []

BIM-1 (2-methyl-1H-indol-3-yl)

Compound Description: BIM-1 shares the core 2-methyl-1H-indol-3-yl structure with the target compound. It has been identified as a potential inhibitor of protein kinase C beta (PKC-βI), suggesting its potential therapeutic application in PKC-βI-associated diseases. []

Compound Description: This compound, while structurally different from the target compound, is notable for its potent activity as a respiratory syncytial virus (RSV) fusion inhibitor. []

Compound Description: This compound features the 2-methyl-1H-indol-3-yl moiety, linking it to the target compound. Its crystal structure has been determined. []

4-[Bis(2-methyl-1H-indol-3-yl)meth­yl]-1-(4-methoxy­phen­yl)-3-phenyl­azetidin-2-one

Compound Description: This compound includes two units of the 2-methyl-1H-indol-3-yl moiety, directly relating it to the target compound. Crystallographic analysis revealed details about its conformation and intermolecular interactions. []

N1,n2-disubsituted n4-[4-(1-methyl-1h-indol-3-yl)-pyrimidin-2-yl]-5-methoxybenzene-1,2,4-triamine dichloroacetate

Compound Description: This compound features a 1-methyl-1H-indol-3-yl group, connecting it structurally to the target compound. It acts as an EGFR modulator and is explored for its potential in cancer treatment. []

Compound Description: This compound, while not possessing a 2-methylindole moiety, is an indole derivative investigated for its therapeutic uses in treating inflammatory, autoimmune, and proliferative diseases. []

(2S)‐3‐(1H‐Indol‐3‐yl)‐2‐{[(4‐methoxyphenyl)carbamoyl]amino}‐N‐{[1‐(5‐methoxypyridin‐2‐yl)cyclohexyl]methyl}propanamide ((S)‐1)

Compound Description: This compound, though structurally different from the target, is another example of an indole-containing compound studied for its ability to target formyl peptide receptors (FPRs) and its potential application in imaging studies related to neuroinflammation. []

(2E)-1(1-Methyl-1H-Indol-3-yl)-3-Phenyl-Prop-2-en-one

Compound Description: This compound shares the 1-methyl-1H-indol-3-yl group with the target compound. It was studied for its potential antimalarial properties through molecular docking studies targeting the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme. []

Compound Description: This compound features a 2-methyl-1H-indol-3-yl group, establishing a structural connection to the target compound. []

Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate

Compound Description: This compound includes a 2-methyl-1H-indol-3-yl group within its structure, linking it to the target compound. []

2-Hydroxy-2-(2-methyl-1H-indol-3-yl)-2H-indene-1,3-dione

Compound Description: This compound features the 2-methyl-1H-indol-3-yl group, also present in the target compound. It has been studied for its crystal structure. []

Compound Description: This compound is related to the target compound through its indole core structure. It has been investigated as a potential inhibitor of complement factor B. []

Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propanoate

Compound Description: This compound, containing an indole ring, is structurally related to the target compound. It represents a key intermediate in the synthesis of C7-functionalized tryptophan derivatives. []

Compound Description: This compound includes the 2-methyl-1H-indol-3-yl group, directly connecting it structurally to the target compound. []

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives

Compound Description: These compounds, containing a substituted pyridine ring, are structurally dissimilar to the target compound but are notable for their potential antibacterial activity. []

(2E)-N-hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide (NVP-LAQ824)

Compound Description: This compound, while not containing a 2-methylindole moiety, is an indole derivative investigated for its potential as a histone deacetylase (HDAC) inhibitor and its in vivo antitumor activity. []

(E)-1-(2-Chloro-1-Methyl-1H-Indol-3-Yl)-3-Arylprop-2-En-1-Ones

Compound Description: This series of compounds features a chalcone scaffold with a 1-methyl-1H-indol-3-yl substituent, linking them structurally to the target compound. []

N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236)

Compound Description: MBA236, containing a 1-methyl-1H-indol-2-yl group, shares its indole core with the target compound. It has been identified as a dual inhibitor of cholinesterase and monoamine oxidase. []

1,1,3,4-Tetramethyl-3-(1-methyl-1H-indol-3-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole and 1,1,3-Trimethyl-4-phenylsulfonyl-3-(1-phenylsulfonyl-1H-indol-3-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole

Compound Description: These compounds, containing a 1-methyl-1H-indol-3-yl group, are structurally related to the target compound. These dimeric 3-vinylindoles were investigated for their potential antitumor activity. []

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

Compound Description: While Imatinib does not share the core indole structure, it is a tyrosine kinase inhibitor used in the treatment of leukemia, highlighting the therapeutic relevance of compounds within this research set. []

N-[5-(6-Chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl]ethanesulfonamide

Compound Description: This compound features a 1-methyl-1H-indol-2-yl group, connecting it structurally to the target compound. It is a selective inhibitor of aldosterone synthase (CYP11B2) and was explored for its potential in lowering aldosterone levels. []

5-((1H-indol-3-yl)(aryl)methyl)-2,2-dimethyl-1,3-dioxane-4,6-diones

Compound Description: This series features an indole moiety and is prepared using a thiourea-catalyzed Friedel–Crafts alkylation. These compounds serve as a source of chiral 3-indoylmethyl ketenes. []

Compound Description: This compound features three indole moieties and serves as a precursor in the synthesis of various heterocyclic compounds, including those with potential biological activity. []

3-(2,4-Dichlorophenyl)-4(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione (SB 216763)

Compound Description: This compound, containing a 1-methyl-1H-indol-3-yl group, is structurally related to the target compound. It acts as a selective inhibitor of GSK3β and was found to enhance the cardioprotective effects of genistein and 17β-estradiol. []

Compound Description: These compounds share the indole moiety with the target compound. The study focused on the crystal structures of three variations with different aryl substituents. []

N-Hydroxy-3-[4-[[[2-(2-methyl-1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2E-2-propenamide

Compound Description: This compound features a 2-methyl-1H-indol-3-yl group, directly relating it structurally to the target compound. The research focuses on the different polymorphic forms of this compound and its salts. [, ]

Compound Description: These derivatives share the 2-methyl-1H-indol-3-yl moiety with the target compound and represent a group of structurally related compounds. []

Compound Description: This series, derived from a modified Bischler–Napieralski reaction, shares the core indole structure with the target compound. []

Compound Description: This compound, featuring a 1-methyl-1H-indol-3-yl group, is structurally similar to the target compound. It is a potent 5-hydroxytryptamine (5-HT3) receptor antagonist. []

Polycyclic Sulfonyl Indolines

Compound Description: These compounds, synthesized via Fe(II)-catalyzed or UV-driven reactions, are structurally related to the target compound through the presence of the indole core. []

3,3-Diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones

Compound Description: This series of compounds contains the 1-methyl-1H-indol-3-yl group, linking them structurally to the target compound. They were evaluated for their antibacterial, antifungal, and brine shrimp lethality. []

2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide

Compound Description: This compound shares the core structure of 2-methyl-1H-indol-3-yl with the target compound. []

Properties

CAS Number

301313-07-5

Product Name

N-((2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl)pyridin-2-amine

IUPAC Name

N-[(2-methyl-1H-indol-3-yl)-thiophen-2-ylmethyl]pyridin-2-amine

Molecular Formula

C19H17N3S

Molecular Weight

319.43

InChI

InChI=1S/C19H17N3S/c1-13-18(14-7-2-3-8-15(14)21-13)19(16-9-6-12-23-16)22-17-10-4-5-11-20-17/h2-12,19,21H,1H3,(H,20,22)

InChI Key

XMYZGYQFSMGILO-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=CS3)NC4=CC=CC=N4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.